molecular formula C5H4F6O B1333346 3,3,4,5,5,5-Hexafluoropentan-2-one CAS No. 60249-67-4

3,3,4,5,5,5-Hexafluoropentan-2-one

Cat. No. B1333346
CAS RN: 60249-67-4
M. Wt: 194.07 g/mol
InChI Key: XHYIGFFINCTUHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of HFPO is C5H4F6O. It has a molecular weight of 194.07 g/mol. The molecule possesses a high dipole moment due to the presence of the C=O bond and six fluorine atoms, making it a polar compound .


Chemical Reactions Analysis

HFPO is a versatile compound with a wide range of uses, including in synthesis, scientific research, and laboratory experiments. It plays a role in the synthesis and characterization of molecular rotors with fluoroaromatic rotators. The reactivity of hexafluoropentane-2,4-dione with hydrazines has been reinvestigated, leading to the formation of various pyrazole derivatives.


Physical And Chemical Properties Analysis

HFPO has a boiling point of 105-107 °C, a melting point of -41 to -39 °C, and a density of 1.56 g/cm3. HFPO is highly stable chemically and shows low reactivity towards acids, bases, and oxidizing agents .

Scientific Research Applications

Radical Cation Stabilization

  • 3,3,4,5,5,5-Hexafluoropentan-2-one, due to its unique properties like low nucleophilicity and high hydrogen bonding donor strength, is an ideal solvent for the stabilization of radical cations. This finds applications in EPR spectroscopy and mechanistic studies of radical cations as intermediates in various chemical reactions (Eberson et al., 1997).

Molecular Rotor Synthesis and Characterization

  • The compound plays a role in the synthesis and characterization of molecular rotors with fluoroaromatic rotators. These molecular rotors exhibit polymorphic, pseudopolymorphic, and isomorphic crystals, which are crucial for understanding the conformational behavior of such compounds (Rodríguez‐Molina et al., 2013).

Keto-Enol Systems in Fluorinated Compounds

  • Research has explored the keto-enol systems in fluorinated compounds like 3H-Perfluorobicyclo[2.2.0]hexan-2-one, showing the relative stability of these enols compared to their ketones. This understanding is vital in the study of hydrogen bond donors in different solvents (Lindner et al., 1996).

Iron(III) Complex Synthesis

  • The compound is used in the synthesis and characterization of dimeric dialkoxo-bridged Iron(III) complexes. These complexes display interesting magnetic properties like antiferromagnetism, which are of interest in materials science and magnetic studies (Moxon et al., 1981).

Electron Transfer in Pi-Stacked Fluorenes

  • It's involved in the study of intramolecular electron transfer in cofacially pi-stacked fluorenes. These studies contribute to our understanding of electron exchange mechanisms and the role of solvent environments in such processes (Rathore et al., 2006).

Reactivity with Hydrazines

  • The reactivity of hexafluoropentane-2,4-dione with hydrazines has been reinvestigated,leading to the formation of various pyrazole derivatives. This reactivity is crucial for the synthesis of organic compounds with potential applications in pharmaceuticals and material science (Threadgill et al., 1993).

Hypervalent Fluoroiodane Reagent Activation

  • Hexafluoropentan-2-one derivatives are used in activating hypervalent fluoroiodane reagents in solvents like hexafluoroisopropanol. This activation is crucial for promoting fluorinations in organic synthesis, opening pathways for new synthetic methods (Minhas et al., 2018).

Ligand Synthesis in Metal Complexes

  • It plays a role in the synthesis of metal complexes, such as Mn[sup III][sub 2] complexes using hexafluoroacetylacetone as a ligand. These complexes have potential applications in catalysis and materials science due to their unique magnetic and structural properties (Bouwman et al., 1993).

Dynamic Stereochemistry in Organometallic Chemistry

  • In organometallic chemistry, hexafluoropentane-2,4-dione is studied for its role in the dynamic stereochemistry of allylic ligands in platinum(II) complexes. Understanding this chemistry is important for developing new organometallic catalysts and materials (Hughes et al., 1973).

Versatility as a Solvent

  • Its derivative, hexafluoroisopropanol, has been identified as a highly versatile solvent with broad applications across various fields of chemistry, emphasizing the significance of hexafluoropentan-2-one derivatives in different synthetic and analytical processes (Colomer et al., 2017).

properties

IUPAC Name

3,3,4,5,5,5-hexafluoropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYIGFFINCTUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379336
Record name Methyl perfluoropropylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,5,5,5-Hexafluoropentan-2-one

CAS RN

60249-67-4
Record name Methyl perfluoropropylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AWA Sneddon - 1995 - etheses.dur.ac.uk
Free radical additions of functional hydrocarbons such as alcohols, aldehydes and ethers to the highly fluorinated alkenes 2H-pentafluoropropene and hexafluoropropene have been …
Number of citations: 3 etheses.dur.ac.uk
OM Abu-Nasrieh - 1989 - etheses.dur.ac.uk
This thesis is concerned with the free-radical addition of oxygen containing compounds of the adducts produced. Free-radical additions of ether compounds to fluoroalkenes have been …
Number of citations: 3 etheses.dur.ac.uk
AR Edwards - 1997 - etheses.dur.ac.uk
The research described within this thesis may be divided into four main subject areas: 1) The use of (Z)-2H-heptafluorobut-2-ene (10) as a synthon for hexafluorobut- 2-yne (4) in Diels-…
Number of citations: 4 etheses.dur.ac.uk
RD Chambers, B Grievson - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
Free-radical additions of cyclic ethers to various fluorinated alkenes have been studied and a clear stereoelectronic effect has been established. The order of reactivity is oxolane > …
Number of citations: 40 pubs.rsc.org

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